molecular formula C10H14BNO2 B1456487 2-((Cyclopropylamino)methyl)phenylboronic acid CAS No. 1335490-75-9

2-((Cyclopropylamino)methyl)phenylboronic acid

Cat. No.: B1456487
CAS No.: 1335490-75-9
M. Wt: 191.04 g/mol
InChI Key: MIDTXMPMOBFVCQ-UHFFFAOYSA-N
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Description

2-((Cyclopropylamino)methyl)phenylboronic acid is an organic compound with the molecular formula C10H14BNO2 It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl ring and a cyclopropylamino group

Properties

IUPAC Name

[2-[(cyclopropylamino)methyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BNO2/c13-11(14)10-4-2-1-3-8(10)7-12-9-5-6-9/h1-4,9,12-14H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIDTXMPMOBFVCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1CNC2CC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Cyclopropylamino)methyl)phenylboronic acid typically involves the reaction of a phenylboronic acid derivative with a cyclopropylamine. One common method is the Suzuki-Miyaura coupling reaction, which uses a palladium catalyst to facilitate the formation of the carbon-boron bond. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-((Cyclopropylamino)methyl)phenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic esters, while reduction can produce boranes. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

2-((Cyclopropylamino)methyl)phenylboronic acid has several scientific research applications, including:

Mechanism of Action

The mechanism by which 2-((Cyclopropylamino)methyl)phenylboronic acid exerts its effects involves the interaction of the boronic acid group with specific molecular targets. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, which can modulate the activity of enzymes and other proteins. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((Cyclopropylamino)methyl)phenylboronic acid is unique due to the presence of both a cyclopropylamino group and a phenylboronic acid moiety.

Biological Activity

2-((Cyclopropylamino)methyl)phenylboronic acid (CAS No. 1335490-75-9) is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in cancer therapeutics and enzyme inhibition. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula: C11H16B N2O2
  • Molecular Weight: 220.08 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: Boronic acids are known to act as reversible inhibitors of serine proteases and other enzymes by forming covalent bonds with the active site.
  • Targeting Cancer Cells: The compound has shown potential in selectively inhibiting tumor growth in various cancer cell lines, suggesting a mechanism that may involve apoptosis and cell cycle arrest.

Biological Activity Overview

Recent studies have highlighted several aspects of the biological activity of this compound:

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties:

  • Cytotoxicity: In vitro studies have demonstrated that the compound reduces cell viability in multiple cancer cell lines, including breast and prostate cancers. For instance, a study reported a decrease in cell viability to approximately 33% at a concentration of 5 µM against prostate cancer cells (PC-3) while maintaining over 70% viability in healthy cells .

Case Studies

  • Triple-Negative Breast Cancer (TNBC): In vivo studies showed that phenylboronic acid derivatives, including this compound, effectively reduced tumor size in TNBC models. The treatment resulted in over 90% inhibition of tumor growth without significant toxicity to normal tissues .
  • Mechanistic Insights: Gene expression analysis revealed an upregulation of tumor suppressor genes such as p53 and p21, indicating that the compound may exert its anticancer effects through transcriptional regulation .

Comparative Analysis

The following table summarizes the biological activity of this compound compared to other boronic acid derivatives:

Compound NameIC50 (µM)Cancer Cell LineSelectivity (Cancer/Healthy)
This compound5PC-3 (Prostate Cancer)High
Phenylboronic Acid Nitrogen Mustards0.5MDA-MB-468 (Breast Cancer)Moderate
Boronic-Imine CompoundsVariesVariousHigh

Antimicrobial Properties

In addition to its anticancer activity, preliminary studies have suggested that this compound may exhibit antimicrobial properties. It has been tested against various bacterial strains, showing inhibition zones ranging from 7 to 13 mm, indicating potential for development as an antimicrobial agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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